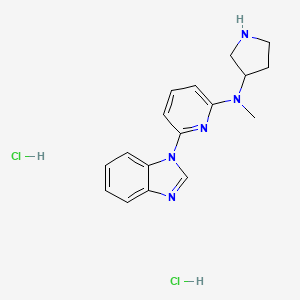

![molecular formula C17H13Cl2N3O2S B2967879 2-(2,4-dichlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 392244-18-7](/img/structure/B2967879.png)

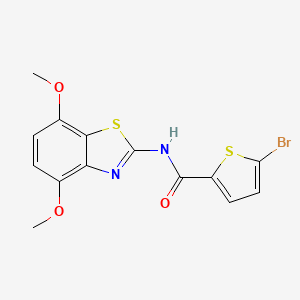

2-(2,4-dichlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(2,4-dichlorophenoxy) acetic acid” is a type of herbicide . “5-Chloro-2-(2,4-dichlorophenoxy)phenol” is a chlorinated phenolic antibacterial compound found as an active ingredient in many personal care and household products .

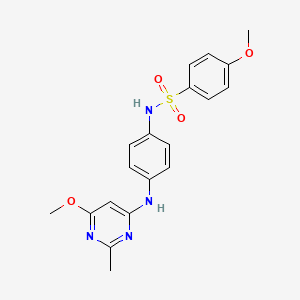

Molecular Structure Analysis

The molecular formula for “2-(2,4-dichlorophenoxy) acetic acid” is C8H5Cl2O3 . The average mass is 220.030 Da and the monoisotopic mass is 218.962128 Da .Chemical Reactions Analysis

Triclosan, which is structurally similar to “5-Chloro-2-(2,4-dichlorophenoxy)phenol”, may alter thyroid hormone (TH) homeostasis via activation of the human pregnane X receptor (PXR) and inhibition of diiodothyronine (T2) sulfotransferases .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,4-dichlorophenoxy) acetic acid” include a density of 1.3965 (rough estimate), a melting point of 110-112°C (lit.), a boiling point of 335.78°C (rough estimate), a flash point of 164.5°C, and water solubility of 829mg/L (25 ºC) .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Properties

Several studies have synthesized and evaluated derivatives of 2-(2,4-dichlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide, demonstrating moderate to good antibacterial activity against gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This research indicates the potential of these compounds in developing new antibacterial agents (Desai et al., 2008), (Kumar et al., 2012), (Mistry et al., 2009).

Anticancer Activity

Novel thiadiazol and acetidinone derivatives have been synthesized and tested for their potential antitumor activity. Research shows that compounds bearing different heterocyclic rings demonstrate considerable anticancer activity against various cancer cell lines. This highlights the compounds' role in exploring new therapeutic agents for cancer treatment (Yurttaş et al., 2015).

Structural Analysis

Studies involving the structure of related thiadiazol compounds reveal complex intermolecular interactions that form 3-D arrays. These findings are crucial for understanding the structural basis of the compounds' biological activities and for designing drugs with enhanced efficacy (Boechat et al., 2011).

Anticonvulsant Evaluation

Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have shown significant anticonvulsant activity. The most active compounds were identified, contributing valuable insights into the development of new anticonvulsant drugs (Nath et al., 2021).

Herbicide Metabolism and Toxicology

Research on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provides critical information on the environmental and health impacts of these compounds. Understanding their metabolic pathways is essential for assessing their safety and designing more sustainable agricultural practices (Coleman et al., 2000).

Wirkmechanismus

Target of Action

The primary target of 2-(2,4-dichlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is the human pregnane X receptor (PXR) and diiodothyronine (T2) sulfotransferases . The PXR is a nuclear receptor that regulates the expression of genes involved in the metabolism and transport of potentially harmful xenobiotics, as well as endogenous compounds . T2 sulfotransferases are enzymes that play a crucial role in the metabolism of thyroid hormones .

Mode of Action

This compound interacts with its targets by activating the human pregnane X receptor (PXR) and inhibiting diiodothyronine (T2) sulfotransferases . This interaction leads to alterations in thyroid hormone (TH) homeostasis .

Biochemical Pathways

The activation of PXR and inhibition of T2 sulfotransferases by this compound affects the normal homeostasis of thyroid hormones . Thyroid hormones play a critical role in growth, development, and metabolism. Therefore, any disruption in their homeostasis can have significant downstream effects .

Result of Action

The result of the action of this compound is a disruption in thyroid hormone homeostasis . This disruption is evidenced by dose-dependent decreases in total thyroxine (T4) levels observed in studies . Thyroxine is a key thyroid hormone, and changes in its levels can have significant molecular and cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound has been found in many personal care and household products , suggesting that its exposure and effects can be widespread.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3O2S/c1-10-3-2-4-11(7-10)16-21-22-17(25-16)20-15(23)9-24-14-6-5-12(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPMXIPCXPLVPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine;hydrochloride](/img/structure/B2967803.png)

![1-[(Thiophen-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride](/img/structure/B2967805.png)

![2-(6-benzimidazolo[1,2-c]quinazolinylthio)-N-(2-furanylmethyl)acetamide](/img/structure/B2967813.png)

![3-[2-Chloropropanoyl(methyl)amino]-N-methylbenzamide](/img/structure/B2967816.png)

![(E)-1-(4-benzhydrylpiperazino)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one](/img/structure/B2967818.png)